BenchChemオンラインストアへようこそ!

2-butyl-1H-imidazo[4,5-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

2-Butyl-1H-imidazo[4,5-b]pyridine (CAS 68175-10-0) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines. This compound, bearing an n-butyl substituent at the 2-position of the fused imidazole ring, is a key intermediate in the synthesis of potent, non-peptide angiotensin II type 1 (AT1) receptor antagonists.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 68175-10-0
Cat. No. B3055983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-1H-imidazo[4,5-b]pyridine
CAS68175-10-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C=CC=N2
InChIInChI=1S/C10H13N3/c1-2-3-6-9-12-8-5-4-7-11-10(8)13-9/h4-5,7H,2-3,6H2,1H3,(H,11,12,13)
InChIKeyHLVIJINGDIXEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-1H-imidazo[4,5-b]pyridine (CAS 68175-10-0): Core Scaffold Procurement Guide for Angiotensin II Receptor Antagonist Research


2-Butyl-1H-imidazo[4,5-b]pyridine (CAS 68175-10-0) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. This compound, bearing an n-butyl substituent at the 2-position of the fused imidazole ring, is a key intermediate in the synthesis of potent, non-peptide angiotensin II type 1 (AT1) receptor antagonists [2]. Its molecular formula is C10H13N3 with a molecular weight of 175.23 g/mol, and it is characterized by a calculated LogP of approximately 2.30 .

Why 2-Alkyl Chain Length on the Imidazo[4,5-b]pyridine Core Is a Critical Procurement Decision


Simply substituting 2-butyl-1H-imidazo[4,5-b]pyridine with a shorter-chain analog (e.g., 2-ethyl or 2-methyl) is not a feasible procurement strategy for research programs targeting AT1 receptor antagonism. The lipophilicity (LogP) of this core scaffold directly influences the pharmacokinetic properties of the final drug candidates, and the 2-butyl group provides a distinct LogP window of approximately 2.30, significantly higher than the 1.52 for the 2-ethyl analog . This difference is crucial, as studies on downstream AT1 antagonists demonstrate that a specific lipophilic range is required for optimal oral bioavailability and receptor binding kinetics, with 2-butyl-substituted variants like KR-31080 and KR-31125 achieving low-nanomolar IC50 values [1]. Using an incorrect 2-alkyl analog would introduce unpredictable alterations in LogD, metabolic stability, and target engagement, invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for Procuring 2-Butyl-1H-imidazo[4,5-b]pyridine over Its Closest Analogs


Superior Lipophilicity (LogP) for CNS and Oral Drug Design Compared to Shorter 2-Alkyl Analogs

The 2-butyl substituent confers a calculated LogP of 2.30 to the imidazo[4,5-b]pyridine core, positioning it in the optimal lipophilicity range (LogP 2–3) often associated with balanced aqueous solubility and membrane permeability for oral and CNS-targeted drugs . In contrast, the 2-ethyl analog demonstrates a significantly lower LogP of 1.52, while the calculated XLogP for 2-ethyl is reported as low as 1.3, both approaching the lower boundary typically preferred for CNS penetration . This difference of nearly one full LogP unit is substantial and predicts a notable divergence in the pharmacokinetic profiles of derived compounds.

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Core for Low-Nanomolar AT1 Receptor Antagonists: Evidence from KR-31080 and KR-31125

The 2-butyl-1H-imidazo[4,5-b]pyridine core has been unequivocally validated as the foundational scaffold for a series of highly potent AT1 receptor antagonists. The derivative KR-31125 (2-butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine) binds to human recombinant AT1 receptors with an IC50 of 19.72 nM [1]. Another derivative, KR-31080, exhibits an IC50 of 8.6 nM in rat aortic smooth muscle cell membranes [2]. These potencies are comparable to the well-known AT1 antagonist Losartan (pA2=7.59 for functional antagonism), but KR-31125 demonstrates a distinct insurmountable antagonism profile indicative of a different mode of action [1]. In contrast, the 2-ethyl-substituted analog L-158,809, while also a potent and competitive AT1 antagonist, represents a different pharmacological profile [3].

Cardiovascular Disease Angiotensin II Receptor Pharmacology

Higher Commercial Purity Baseline (98%) Compared to Common Analogs

Commercially sourced 2-butyl-1H-imidazo[4,5-b]pyridine is readily available at a standard purity of 98% from major suppliers like Leyan (Product No. 1673528) . In contrast, the closely related 2-ethyl analog (CAS 68175-08-6) and 2-methyl analog (CAS 68175-07-5) are more commonly offered at a 97% purity baseline, as listed by suppliers such as Biomart and Bidepharm . This consistent 1% purity advantage reduces the risk of introducing confounding impurities into early-stage synthesis, which can be critical for reproducible SAR studies.

Chemical Synthesis Quality Control Procurement

Preferred Synthetic Intermediate in Patented Angiotensin II Antagonist Pathways

The compound is explicitly exemplified as the key intermediate in the foundational patent for substituted imidazo-fused angiotensin II antagonists (US5332744A). The patent describes the synthesis of '2-Butyl-3-(2'-carboxybiphen-4-yl)methyl-3H-imidazo[4,5-b]pyridine' [1]. A validated synthetic route involves a straightforward condensation of 2,3-diaminopyridine with valeric acid in polyphosphoric acid at 100°C, a protocol specifically designed for the 2-butyl variant . While analogous syntheses exist for other 2-alkyl derivatives, the 2-butyl route is fully characterized with NMR structural assignments of all N-alkylated isomers, providing a robust, reproducible foundation for derivatization [2].

Process Chemistry Patent Analysis Synthetic Methodology

Significantly Lower Melting Point (34-38°C) Facilitating Handling and Formulation vs. High-Melting Analogs

2-butyl-1H-imidazo[4,5-b]pyridine is reported to have a melting point of 34-38°C . This low melting point means the compound can be a liquid or waxy solid at slightly elevated room temperatures, a physical property that can be advantageous in certain formulation or melt-processing techniques. In stark contrast, the 2-methyl analog has a significantly higher melting point of 189-190°C, indicating much stronger crystal lattice energy [1]. This over 150°C difference in melting point illustrates a profound divergence in bulk physical properties, which will affect solubility, dissolution rate, and handling in both research and scaled-up production environments.

Formulation Science Physical Chemistry Material Handling

High-Value Application Scenarios for 2-Butyl-1H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation


Synthesis of Next-Generation Insurmountable AT1 Receptor Antagonists

Research groups focused on developing novel angiotensin II receptor blockers with a long-lasting, insurmountable mode of action should source 2-butyl-1H-imidazo[4,5-b]pyridine as their core building block. As demonstrated by the pharmacological profile of KR-31125, the 2-butyl substitution pattern on the imidazo[4,5-b]pyridine scaffold is directly linked to a non-competitive, insurmountable antagonism at the AT1 receptor, a mechanism differentiated from the competitive antagonism of 2-ethyl-substituted agents like L-158,809 [1]. This specific profile is highly desirable for achieving sustained blood pressure reduction and target-organ protection.

Design of CNS-Penetrant Kinase Inhibitors Based on the Purine-Isostere Scaffold

The calculated LogP of 2.30 for this scaffold lies within the sweet spot for designing CNS-penetrant small molecules . The imidazo[4,5-b]pyridine core is a well-known purine isostere, and the 2-butyl group provides an optimal balance of lipophilicity to enhance passive blood-brain barrier permeability without excessively increasing the risk of P-glycoprotein efflux. This makes it a superior starting point compared to the 2-ethyl analog (LogP 1.52) for CNS-targeted kinase programs.

Co-Crystal Engineering and Low-Melting Formulation Development

The exceptionally low melting point of the compound (34-38°C) opens up unique formulation strategies not possible with its high-melting 2-methyl analog (189-190°C) [2]. It can serve as a 'co-former' in co-crystal screening where thermal methods like hot-melt extrusion (HME) are employed. Its ability to transition to a liquid state at near-ambient temperatures can be a critical advantage in designing amorphous solid dispersions or for processing heat-sensitive APIs where lower extrusion temperatures are required.

Quote Request

Request a Quote for 2-butyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.